3,5-TIPS-N-PAc-Guanosine
Overview
Description
3,5-TIPS-N-PAc-Guanosine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of nucleoside analogs, which are synthetic compounds that mimic the structure of naturally occurring nucleosides. In
Scientific Research Applications
Role in Plant Seed Germination
Research has highlighted the significance of cyclic guanosine monophosphate (cGMP) in plant biology, particularly in seed germination. Studies on Arabidopsis thaliana demonstrated that both a cGMP analogue and a phosphodiesterase inhibitor promoted seed germination, while a guanylate cyclase inhibitor impeded it. This underscores cGMP as a positive regulator in seed germination processes (Teng, Xu, & Ma, 2010).
Significance in Mammalian Tissues
Cyclic guanosine monophosphate (cGMP) also plays a crucial role in mammalian physiology. A study established its presence as a natural constituent in various mammalian tissues, including the liver, kidney, and brain. The research also examined the variations in cGMP excretion rates, indicating its metabolic significance (Goldberg, Dietz, & O'toole, 1969).
Involvement in Photoreceptor Cell Degeneration
An investigation into retinal photoreceptor cells of C3H mice revealed an accumulation of guanosine monophosphate preceding cell degeneration. This suggests that elevated levels of this nucleotide might contribute to changes in cellular metabolism or function, leading to degeneration (Farber & Lolley, 1974).
Transport of Guanosine Monophosphate
A study demonstrated that rubyrin and triisopropylsilyl-protected cytidine cooperatively transport guanosine monophosphate in a model liquid membrane system. This finding is significant in understanding the transport mechanisms of nucleotides at a molecular level (Furuta, Morishima, Král, & Sessler, 1993).
G-Protein Activity in Brain Tissue
Research on rat brain tissue highlighted the role of guanosine triphosphate in G-protein activity. The study used autoradiography to demonstrate that guanosine triphosphate affects receptor-dependent activation of G-proteins, providing insights into neurotransmitter regulation and signal transduction (Laitinen, 1999).
properties
IUPAC Name |
N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38)/t22-,25-,26-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDFNRJFKNJIJ-QTWDEJAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O8Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-TIPS-N-PAc-Guanosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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